4-ethylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
4-ethylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a benzothiazole derivative and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Chemical Properties
This compound and its derivatives are synthesized through multiple-step chemical reactions involving intermediates such as 4-amino-2-hydroxybenzoic acid, which leads to the creation of methyl 4-amino-2-methoxybenzoate, further modified into sulfonyl and methoxy derivatives through reactions with dimethyl sulfate, potassium thiocyanate, bromoethane, and hydrogen peroxide. The total yield from these processes was 24.5%, and the chemical structure was confirmed by IR, 1H NMR, and MS, highlighting the compound's potential for further chemical research and development (Wang Yu, 2008).
Pharmacological Applications
Research into benzothiazole derivatives has explored their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. For instance, fluoro-substituted benzothiazoles have been synthesized for biological and pharmacological screening, demonstrating a range of activities that could make them valuable in the development of new therapeutic agents (Snehal Patel et al., 2009).
Biological Screening
Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines have been evaluated as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes associated with diabetic complications. The inhibition of these enzymes suggests a potential therapeutic application in managing long-term diabetic conditions, with several compounds showing potent inhibitory activity (A. Saeed et al., 2014).
Anticancer Potential
Indapamide derivatives synthesized from benzamide compounds have shown proapoptotic activity against melanoma cell lines, suggesting a possible application in cancer treatment. Specifically, a derivative demonstrated significant growth inhibition of melanoma cancer cells, indicating its potential as an anticancer agent (Ö. Yılmaz et al., 2015).
Antimicrobial Activity
Derivatives of sulfonyl-substituted nitrogen-containing heterocycles have been synthesized and shown to exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the compound's role in the development of new antimicrobial agents for treating infections (I. Sych et al., 2019).
properties
IUPAC Name |
4-ethylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-5-27(23,24)14-9-7-13(8-10-14)18(22)20-19-21(3)16-15(25-4)11-6-12(2)17(16)26-19/h6-11H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLDKVAMGLWNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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